Baccatin IX

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

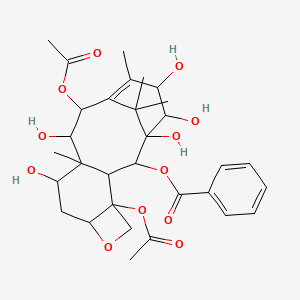

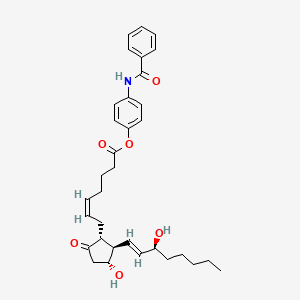

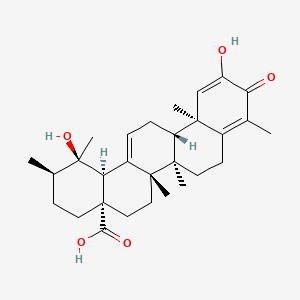

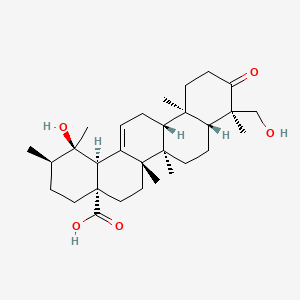

Baccatin IX is a natural compound extracted from the leaves and twigs of Taxus yunnanensis . It belongs to the chemical family of Diterpenoids . The molecular formula of this compound is C31H40O12 and it has a molecular weight of 604.64 .

Synthesis Analysis

Baccatin III, an important precursor for the synthesis of the clinically important anticancer drug Taxol, is synthesized from 10-deacetylbaccatin III by the enzyme 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) . The starting substrate GGPP is catalyzed by TXS to form taxadiene in chloroplasts .

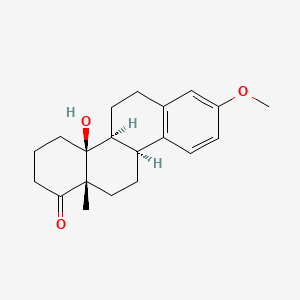

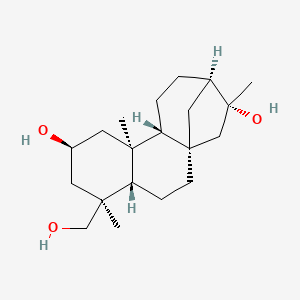

Molecular Structure Analysis

The crystal structure of baccatin III, the core moiety of paclitaxel, has been solved at 1.9 Å resolution . The high-resolution structural analysis of baccatin III in complex with tubulin suggests that even this simplified taxane is able to reduce the flexibility of the βM loop by inducing a partial structuring of its N-terminal region .

Chemical Reactions Analysis

The biosynthetic process of baccatin III involves the catalysis of the starting substrate GGPP by TXS to form taxadiene in chloroplasts . The enzymatically synthesized baccatin III (ESB III) has been evaluated and compared with standard baccatin III in different human cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Entwicklung von Krebsmedikamenten

Baccatin IX dient als wichtiges Ausgangsmaterial für die Semisynthese von Paclitaxel, das zur Behandlung verschiedener Krebsarten eingesetzt wird. Paclitaxel wirkt, indem es Mikrotubuli stabilisiert und die Zellteilung verhindert, was es effektiv gegen Brust-, Lungen-, Eierstock- und Prostatakrebs macht . Die Entwicklung von Paclitaxel-Derivaten aus this compound ist nach wie vor ein wichtiges Forschungsgebiet, das darauf abzielt, die Wirksamkeit zu verbessern und Nebenwirkungen zu reduzieren.

Verstehen von Krebsmechanismen

Die Erforschung von this compound und seinen Derivaten liefert Einblicke in die Mechanismen des Wachstums und der Metastasierung von Krebszellen. Durch die Untersuchung der Interaktion dieser Verbindungen mit Krebszellen können Wissenschaftler potenzielle Ziele für neue therapeutische Strategien identifizieren .

Erläuterung des biosynthetischen Wegs

This compound ist am komplexen biosynthetischen Weg von Paclitaxel beteiligt. Neuere Fortschritte in der Genomik und Biochemie haben es Forschern ermöglicht, die Enzyme und Zwischenschritte zu kartieren, die zur Bildung von this compound führen, was entscheidend ist, um zu verstehen, wie die Paclitaxel-Produktion gesteigert werden kann .

Metabolic Engineering

Mit dem Wissen über den biosynthetischen Weg kann die Metabolic Engineering eingesetzt werden, um die Ausbeute von this compound in biologischen Systemen zu erhöhen. Dies kann die genetische Modifikation von Organismen wie E. coli oder Hefe umfassen, um this compound zu produzieren, das dann in Paclitaxel umgewandelt werden kann .

Nachhaltige Produktionsmethoden

Aufgrund der Knappheit von Taxus-Bäumen, aus denen this compound gewonnen wird, besteht Bedarf an nachhaltigen Produktionsmethoden. Die Forschung konzentriert sich auf Gewebekulturen, mikrobielle Fermentation und andere biotechnologische Ansätze, um this compound auf nachhaltigere Weise zu produzieren .

Kombinationstherapien

Baccatin-IX-Derivate werden in Kombination mit anderen Krebsmedikamenten untersucht, um die Behandlungsergebnisse zu verbessern. Diese Kombinationstherapien können die erforderliche Dosierung jedes Medikaments möglicherweise senken, wodurch die Toxizität und die Nebenwirkungen reduziert werden, während gleichzeitig die therapeutische Wirksamkeit erhalten bleibt .

Wirkmechanismus

Target of Action

Baccatin IX is a natural product derived from Taxus yunnanensis . It is an important precursor in the biosynthesis pathway of the clinically significant anticancer drug, Paclitaxel . The primary target of this compound, like Paclitaxel, is likely to be the microtubules in cells .

Mode of Action

Paclitaxel acts by stabilizing microtubules, leading to cell arrest and subsequent apoptosis . It also inhibits the TLR4 signaling pathway, increases the immunomodulatory effects of the drug, and activates ER stress-mediated cell death in different cancers .

Biochemical Pathways

The biosynthesis of this compound involves a minimum of 19 steps and is divided into three parts: synthesis of the paclitaxel precursor 10-DAB or baccatin III from GGPP, a precursor of diterpene compounds; synthesis of the phenyl-isoserine side chain; and acylation linkage of the side chain and the C-13 position of baccatin III to form paclitaxel .

Pharmacokinetics

Paclitaxel is known for its low bioavailability due to its poor water solubility and its susceptibility to efflux transporters like P-glycoprotein

Result of Action

Paclitaxel has been shown to induce G2/M phase cell cycle arrest, production of reactive oxygen species, and depolarization of the mitochondrial membrane potential, leading to apoptotic cell death .

Action Environment

The action environment of this compound is likely to be influenced by various factors. For instance, the production of this compound can be increased through the optimization of culture conditions, genetic breeding, and metabolic engineering of the endophytic fungi and Taxus species plants . Additionally, environmental factors such as temperature and pH could potentially influence the stability and efficacy of this compound, although specific studies on this aspect are currently lacking.

Safety and Hazards

Zukünftige Richtungen

Recent advances in metabolic engineering and optimization of the Taxol pathway in different hosts have led to accumulation of taxane intermediates . Mining of transcriptome data sets has led to the discovery of two putative pathway enzymes, provided many lead candidates for the missing steps and provided new insights on the regulatory mechanisms governing Taxol biosynthesis . All these inferences are relevant to future biotechnological production of Taxol .

Biochemische Analyse

Biochemical Properties

Baccatin IX, like other taxane diterpenoids, plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . It also has effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O12/c1-14-20-22(41-15(2)32)25(37)29(6)18(34)12-19-30(13-40-19,43-16(3)33)23(29)26(42-27(38)17-10-8-7-9-11-17)31(39,28(20,4)5)24(36)21(14)35/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNJMSUUYCXOBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Taxus yunnanensis a subject of interest for natural product research?

A1: Taxus yunnanensis, a yew tree species native to China, is a rich source of bioactive compounds, particularly taxane diterpenoids. [, ] These compounds exhibit a wide range of biological activities, including anticancer properties. Research on Taxus yunnanensis focuses on discovering new taxanes with improved therapeutic potential. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[3-(ethoxymethylene)cyclobutyl]- (9CI)](/img/no-structure.png)

![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)